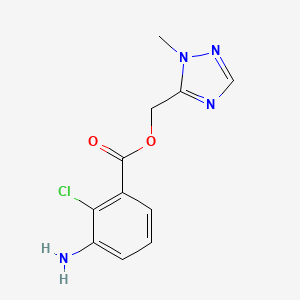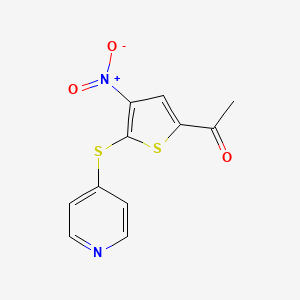
5-Bromo-8-(piperazin-1-ylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-(piperazin-1-ylmethyl)quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-(piperazin-1-ylmethyl)quinoline is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes or proteins involved in the disease process. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects
5-Bromo-8-(piperazin-1-ylmethyl)quinoline has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-8-(piperazin-1-ylmethyl)quinoline in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target proteins or enzymes, which makes it an ideal tool compound for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound at appropriate concentrations and under suitable conditions to avoid any unwanted effects.
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-8-(piperazin-1-ylmethyl)quinoline. One of the main areas of research is the development of more potent and selective analogs of this compound for use in various applications. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to better understand its efficacy and safety in the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies is also an area of interest for future research.
Synthesemethoden
The synthesis of 5-Bromo-8-(piperazin-1-ylmethyl)quinoline involves the reaction of 8-bromoquinoline with piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained in good yield and purity by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-(piperazin-1-ylmethyl)quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. It has also been used as a tool compound in the study of various biological processes, such as protein-protein interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
5-bromo-8-(piperazin-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c15-13-4-3-11(10-18-8-6-16-7-9-18)14-12(13)2-1-5-17-14/h1-5,16H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIPBSZVKVNOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C(=C(C=C2)Br)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)

![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)